molecular formula C17H17BrO3 B4050870 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate

4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate

Cat. No.: B4050870
M. Wt: 349.2 g/mol
InChI Key: QIHCFUCCMFLHIS-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-(2,3-dimethylphenoxy)propanoate is an organic compound characterized by its bromine atom and a phenoxy group attached to a propanoate moiety

Properties

IUPAC Name

(4-bromophenyl) 2-(2,3-dimethylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c1-11-5-4-6-16(12(11)2)20-13(3)17(19)21-15-9-7-14(18)8-10-15/h4-10,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHCFUCCMFLHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)OC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate typically involves the reaction of 4-bromophenol with 2-(2,3-dimethylphenoxy)propanoic acid under esterification conditions. This reaction is often carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the compound can be synthesized through a similar esterification process but optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl 2-(2,3-dimethylphenoxy)propanoate can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoic acid.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in 4-hydroxyphenyl 2-(2,3-dimethylphenoxy)propanoate.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoic acid

  • Reduction: 4-hydroxyphenyl 2-(2,3-dimethylphenoxy)propanoate

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

4-Bromophenyl 2-(2,3-dimethylphenoxy)propanoate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

4-Bromophenyl 2-(2,3-dimethylphenoxy)propanoate is unique due to its specific structural features, such as the presence of the bromine atom and the phenoxy group. Similar compounds include:

  • 4-Chlorophenyl 2-(2,3-dimethylphenoxy)propanoate

  • 4-Methylphenyl 2-(2,3-dimethylphenoxy)propanoate

  • 4-Bromophenyl 2-(3,4-dimethylphenoxy)propanoate

These compounds differ in their halogen atoms or the position of the methyl groups on the phenyl ring, which can lead to variations in their chemical properties and applications.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate

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